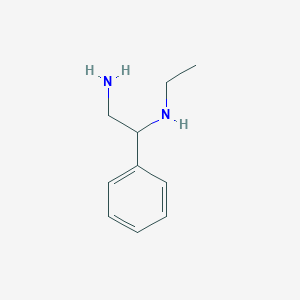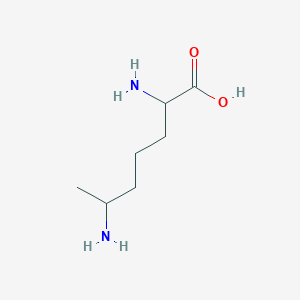
2,6-diaminoheptanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diaminoheptanoic acid, also known as 2,6-diaminopimelic acid, is an organic compound with the molecular formula C7H14N2O4. It is a derivative of heptanoic acid and features two amino groups at the 2nd and 6th positions. This compound is significant in various biochemical and industrial processes due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diaminoheptanoic acid can be synthesized through several methods. One common approach involves the stereoselective hydrolysis of amino acid amides using microorganisms that possess the necessary enzymatic activity . Another method includes the hydrogenation of nitriles to produce the desired diamino compound .
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes, leveraging microorganisms to achieve high yields and purity. These methods are preferred due to their efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of amino groups to corresponding oxo derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products Formed:
Oxidation: Produces oxo derivatives.
Reduction: Results in simpler amines.
Substitution: Yields various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6-Diaminoheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the biosynthesis of peptidoglycan, an essential component of bacterial cell walls.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-diaminoheptanoic acid involves its interaction with specific enzymes and molecular targets. In bacterial cell wall synthesis, it acts as a precursor in the formation of peptidoglycan, interacting with enzymes such as MurD to catalyze the addition of amino acids to the growing peptidoglycan chain . This process is crucial for maintaining the structural integrity of bacterial cells.
Comparison with Similar Compounds
Lysine: An essential amino acid with a similar structure but different functional properties.
Ornithine: Another amino acid with a shorter side chain.
2,6-Dimethylheptanoic Acid: A methyl-branched fatty acid with different chemical behavior.
Uniqueness: 2,6-Diaminoheptanoic acid is unique due to its dual amino groups positioned on a heptanoic acid backbone, which imparts distinct chemical reactivity and biological functions. Its role in peptidoglycan synthesis sets it apart from other amino acids and derivatives .
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2,6-diaminoheptanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-5(8)3-2-4-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11) |
InChI Key |
SHGBCLVCOJGQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline](/img/structure/B12450384.png)
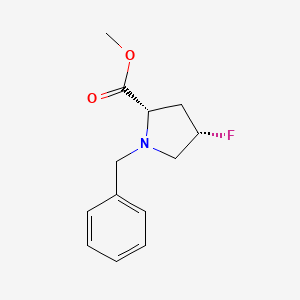
![1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B12450390.png)
![N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide](/img/structure/B12450394.png)

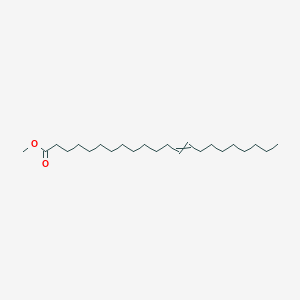
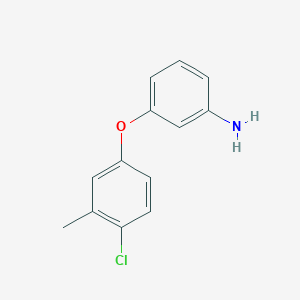
![2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine](/img/structure/B12450420.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12450424.png)
![2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B12450430.png)
![Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12450432.png)
![N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12450445.png)
